molecular formula C19H29ClN2O5 B4144775 1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144775
M. Wt: 400.9 g/mol
InChI Key: FIKNTDBGSHBFGV-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is a chemical compound with a complex structure, featuring a piperazine ring substituted with a 4-chloro-2,5-dimethylphenoxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethylphenol with 1-bromo-3-chloropropane to form 3-(4-chloro-2,5-dimethylphenoxy)propyl chloride. This intermediate is then reacted with 4-ethylpiperazine to yield the desired product. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]piperazine oxalate
  • 1-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-1H-benzimidazole
  • 1-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-3-methylpiperidine oxalate

Uniqueness

1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethyl group. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O.C2H2O4/c1-4-19-7-9-20(10-8-19)6-5-11-21-17-13-14(2)16(18)12-15(17)3;3-1(4)2(5)6/h12-13H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNTDBGSHBFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C(=C2)C)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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